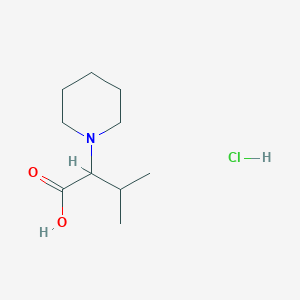
3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride
Overview
Description
3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H20ClNO2
- Molecular Weight : 221.72 g/mol
The compound features a piperidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter systems.
This compound may interact with several biological targets, particularly those involved in neurotransmission. Similar compounds have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and cognition .
Biochemical Pathways
The compound is believed to modulate:
- Neurotransmitter Release : By inhibiting acetylcholinesterase, it may increase acetylcholine levels in synaptic clefts, enhancing neurotransmission.
- Gene Expression : It can alter transcription factor activity, impacting gene expression related to cellular metabolism and signaling pathways.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antidepressant Activity : By modulating serotonin pathways, it may have potential antidepressant effects.
- Anti-inflammatory Properties : Some studies suggest that related compounds can inhibit inflammatory cytokine release, which could be relevant for conditions like arthritis .
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have shown that derivatives of the piperidine structure can significantly inhibit IL-1β release in macrophages, suggesting a potential role in managing inflammatory responses .
- Animal Models : Dosage studies in animal models indicate that lower doses of similar compounds can provide therapeutic benefits without significant toxicity, while higher doses may lead to adverse effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Dimethyltryptamine | Indole-based | Non-selective serotonin receptor agonist |
| N-Methylguanidine | Guanidine derivative | Modulates neurotransmitter systems |
| This compound | Piperidine derivative | Potential antidepressant and anti-inflammatory |
This table highlights the unique position of this compound among similar compounds, particularly regarding its specific structural modifications that confer distinct biological properties.
Properties
IUPAC Name |
3-methyl-2-piperidin-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)9(10(12)13)11-6-4-3-5-7-11;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZSMGQDDHZOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















